molecular formula B2Ca3O6 B082405 Calcium borate CAS No. 12040-58-3

Calcium borate

Cat. No. B082405
CAS RN: 12040-58-3
M. Wt: 237.9 g/mol
InChI Key: VLCLHFYFMCKBRP-UHFFFAOYSA-N
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Patent
US05380508

Procedure details

A solution or 323.2 g of a calcium carbonate overbased alkylsalicylate (TBN 205 mgKOH/g, calcium content; 8.5 wt. %) (the calcium content of this starting material being the same as the total calcium content of the starting materials (A) and (B) in Example 1 or in each of Comparative Examples 1 and 2) and 400 g of xylene were put in a 1000-ml four-necked flask fitted with a condenser and heated to 60° C. while agitating. To this mixture was added 43.4 g of orthoboric acid, and the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation and reacted for 4 hours to obtain a reaction product. The reaction product was further heated to 140° C. for 1.5 hours to distill out the reaction water and xylene. Finally the reaction product was diluted twofold with hexane and filtered to remove any residual solids present, and the hexane was distilled out to obtain a calcium borate overbased alkylsalicylate.
Quantity
323.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
materials ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
43.4 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
400 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2:5].[Ca].[OH-].[Ca+2].[OH-].[B:10]([OH:13])([OH:12])[OH:11]>CCCCCC.C1(C)C(C)=CC=CC=1>[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[Ca+2:5] |f:0.1,3.4.5,9.10.11.12.13|

Inputs

Step One
Name
Quantity
323.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Four
Name
materials ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Six
Name
Quantity
43.4 g
Type
reactant
Smiles
B(O)(O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Eight
Name
Quantity
400 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation
CUSTOM
Type
CUSTOM
Details
reacted for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to obtain a reaction product
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was further heated to 140° C. for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
to distill out
CUSTOM
Type
CUSTOM
Details
the reaction water and xylene
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any residual solids present
DISTILLATION
Type
DISTILLATION
Details
the hexane was distilled out

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05380508

Procedure details

A solution or 323.2 g of a calcium carbonate overbased alkylsalicylate (TBN 205 mgKOH/g, calcium content; 8.5 wt. %) (the calcium content of this starting material being the same as the total calcium content of the starting materials (A) and (B) in Example 1 or in each of Comparative Examples 1 and 2) and 400 g of xylene were put in a 1000-ml four-necked flask fitted with a condenser and heated to 60° C. while agitating. To this mixture was added 43.4 g of orthoboric acid, and the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation and reacted for 4 hours to obtain a reaction product. The reaction product was further heated to 140° C. for 1.5 hours to distill out the reaction water and xylene. Finally the reaction product was diluted twofold with hexane and filtered to remove any residual solids present, and the hexane was distilled out to obtain a calcium borate overbased alkylsalicylate.
Quantity
323.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
materials ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
43.4 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
400 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2:5].[Ca].[OH-].[Ca+2].[OH-].[B:10]([OH:13])([OH:12])[OH:11]>CCCCCC.C1(C)C(C)=CC=CC=1>[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[B:10]([O-:13])([O-:12])[O-:11].[Ca+2:5].[Ca+2:5] |f:0.1,3.4.5,9.10.11.12.13|

Inputs

Step One
Name
Quantity
323.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Four
Name
materials ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Six
Name
Quantity
43.4 g
Type
reactant
Smiles
B(O)(O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Eight
Name
Quantity
400 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation
CUSTOM
Type
CUSTOM
Details
reacted for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to obtain a reaction product
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was further heated to 140° C. for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
to distill out
CUSTOM
Type
CUSTOM
Details
the reaction water and xylene
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any residual solids present
DISTILLATION
Type
DISTILLATION
Details
the hexane was distilled out

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.